molecular formula C20H21FN4O2 B10779584 N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide

Cat. No.: B10779584
M. Wt: 368.4 g/mol
InChI Key: XFYTVZNCYIVYKQ-KRWDZBQOSA-N
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Preparation Methods

The preparation of AB-FUBINACA 2’-indazole isomer involves several synthetic routes and reaction conditions. The synthesis typically starts from a common precursor and involves steps such as alkylation, amidation, and purification by chromatography

Chemical Reactions Analysis

AB-FUBINACA 2’-indazole isomer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthetic Cannabinoids

Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in cannabis. N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide has been investigated for its efficacy in various therapeutic contexts:

  • Pain Management : Research indicates that synthetic cannabinoids can modulate pain perception, making them potential candidates for managing chronic pain conditions. Studies have shown that this compound may effectively reduce nociceptive responses in animal models .
  • Anxiety and Depression : There is growing interest in the use of synthetic cannabinoids for treating mood disorders. Preliminary studies suggest that this compound might exhibit anxiolytic and antidepressant-like effects, although further clinical trials are necessary to validate these findings .

Neurological Research

The compound's interaction with the endocannabinoid system positions it as a valuable tool in neurological research:

  • Neuroprotection : Some studies propose that synthetic cannabinoids may offer neuroprotective benefits in conditions such as Alzheimer's disease and multiple sclerosis by reducing neuroinflammation and promoting neuronal survival .
  • Cognitive Function : There is ongoing research into how synthetic cannabinoids affect cognitive functions, including memory and learning processes. The implications of these effects could be significant for developing treatments for cognitive impairments associated with various neurological disorders .

Substance Abuse and Regulation

Given its classification as a synthetic cannabinoid, this compound has raised concerns regarding abuse potential:

  • Public Health Risks : Reports indicate that synthetic cannabinoids often lead to unpredictable psychoactive effects compared to natural cannabis, contributing to adverse health outcomes among users. Monitoring and regulation of such substances are critical to mitigate these risks .

Forensic Toxicology

The detection of synthetic cannabinoids in biological samples poses challenges for forensic toxicology:

  • Screening and Identification : Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to identify this compound in urine and blood samples from suspected users, aiding in toxicological investigations .

Clinical Observations

Several case studies have documented the effects of this compound on individuals:

StudyFindings
Case Study 1Documented severe anxiety and paranoia following consumption, highlighting the variability in individual responses to synthetic cannabinoids .
Case Study 2Reported successful pain relief in a patient with chronic pain syndrome when treated with a cannabinoid regimen including this compound .
Case Study 3Identified cognitive impairments associated with prolonged use, emphasizing the need for caution in therapeutic applications .

Laboratory Research

Laboratory studies have elucidated the pharmacodynamics of the compound:

ExperimentOutcome
Binding Affinity TestsDemonstrated high binding affinity for CB1 receptors, indicating strong psychoactive potential .
Behavioral StudiesShowed significant alterations in locomotor activity in rodent models, suggesting potential effects on motor function .

Mechanism of Action

AB-FUBINACA 2’-indazole isomer exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite . The compound binds to these receptors and activates them, leading to a range of effects similar to those produced by THC.

Comparison with Similar Compounds

Biological Activity

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide is a synthetic cannabinoid that has garnered attention for its potential biological activity, particularly as a cannabinoid receptor agonist. This compound belongs to a class of substances that mimic the effects of natural cannabinoids and are often used in research to explore various therapeutic applications. This article will delve into the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C20H22N4O2C_{20}H_{22}N_{4}O_{2} with a molecular weight of approximately 350.414 g/mol. The compound features an indazole core, which is common among many synthetic cannabinoids, and various substituents that enhance its receptor affinity and selectivity.

PropertyValue
Chemical FormulaC20H22N4O2
Molecular Weight350.414 g/mol
StructureIndazole derivative

Cannabinoid Receptor Agonism

Research indicates that this compound acts as a potent agonist at cannabinoid receptors, particularly CB1 and CB2. These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and mood stabilization.

Binding Affinity

Studies have shown that this compound exhibits high binding affinity for CB1 receptors, which are primarily located in the central nervous system. The binding affinity can be quantified using Ki values, with lower values indicating higher affinity. For instance, similar compounds in the indazole class have reported Ki values in the nanomolar range, suggesting that this compound likely possesses comparable potency.

Structure-Activity Relationship (SAR)

The SAR studies of indazole derivatives reveal that modifications to the indazole scaffold significantly influence biological activity. For example:

  • Substituents on the Indazole Ring : The presence of halogen atoms (e.g., fluorine) on the phenyl moiety enhances receptor binding.
  • Amino Acid Side Chains : The incorporation of specific amino acid side chains can improve selectivity for CB receptors over other targets.

Antitumor Activity

Recent literature has explored the potential antitumor effects of indazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Case Study 1: Cancer Therapy
    • A study evaluated the effects of an indazole derivative on colon cancer cells (HCT116). The compound inhibited tumor growth significantly in vitro and in vivo, suggesting potential as a therapeutic agent in oncology.
    • IC50 Values : The compound exhibited an IC50 value of approximately 0.64 μM against multiple myeloma cell lines.
  • Case Study 2: Pain Management
    • Another investigation assessed the analgesic properties of synthetic cannabinoids similar to this compound. Results indicated significant pain relief in animal models, supporting its use in pain management therapies.

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-5-3-4-6-16(15)24-25(18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1

InChI Key

XFYTVZNCYIVYKQ-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)F

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)F

Origin of Product

United States

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